Hopeaphenol A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hopeaphenol A is a natural product found in Hopea parviflora, Vateria indica, and Vatica oblongifolia with data available.

Analyse Des Réactions Chimiques

Oxidative Reactions

Hopeaphenol A undergoes various oxidative reactions that can lead to the formation of different derivatives. These reactions are significant in the context of its biological activities:

-

Oxidation to Quinones : this compound can be oxidized to form quinone derivatives through enzymatic or non-enzymatic pathways. This transformation is crucial as quinones can exhibit enhanced reactivity and biological activity.

-

Formation of Dimeric Compounds : The oxidative coupling of this compound can lead to the formation of dimeric compounds, which may possess distinct biological properties compared to the parent compound.

Enzymatic Reactions

This compound has been studied for its interaction with various enzymes:

-

α-Glucosidase Inhibition : this compound exhibits significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound's IC50 values indicate a strong potential for managing blood glucose levels in diabetic patients, outperforming standard inhibitors like acarbose .

-

α-Amylase Inhibition : Similarly, this compound shows dose-dependent inhibition of α-amylase, although its efficacy is slightly lower than that observed for α-glucosidase inhibition .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various proteins:

-

Binding Affinity : The compound demonstrates effective binding to the active sites of enzymes such as α-glucosidase and α-amylase, with docking scores indicating favorable interactions that stabilize the enzyme-inhibitor complex .

-

Mechanism of Action : The binding mode involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site, elucidating the mechanism through which this compound exerts its inhibitory effects on these enzymes .

Antioxidant Activity

This compound exhibits potent antioxidant properties, which are attributed to its ability to scavenge free radicals. This activity is essential in mitigating oxidative stress-related damage in cells and tissues.

Anti-diabetic Potential

The inhibition of carbohydrate-hydrolyzing enzymes by this compound suggests its potential utility in managing diabetes by lowering postprandial glucose levels. The compound's ability to enhance glucose uptake in cells further supports its role in metabolic regulation .

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways, potentially reducing the risk of chronic inflammatory diseases. Its effects on gene expression related to inflammation have been documented, showcasing its therapeutic potential .

Propriétés

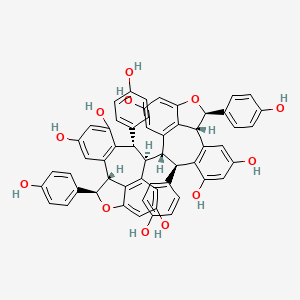

Formule moléculaire |

C56H42O12 |

|---|---|

Poids moléculaire |

906.9 g/mol |

Nom IUPAC |

(1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol |

InChI |

InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46+,51-,52+,53-,54-,55+,56+/m1/s1 |

Clé InChI |

YQQUILZPDYJDQJ-VHXTUJGLSA-N |

SMILES |

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |

SMILES isomérique |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@H]([C@@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@H]7[C@@H](C8=C(C=C(C=C8O)O)[C@H]9[C@@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |

SMILES canonique |

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |

Synonymes |

hopeaphenol A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.